Cas no 1805216-57-2 (Ethyl 4-bromomethyl-5-cyano-2-(trifluoromethyl)phenylacetate)
Ethyl 4-bromomethyl-5-cyano-2-(trifluoromethyl)phenylacetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-bromomethyl-5-cyano-2-(trifluoromethyl)phenylacetate
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- Inchi: 1S/C13H11BrF3NO2/c1-2-20-12(19)5-8-3-10(7-18)9(6-14)4-11(8)13(15,16)17/h3-4H,2,5-6H2,1H3
- InChI Key: SRAPRZACJODDOV-UHFFFAOYSA-N
- SMILES: BrCC1C(C#N)=CC(CC(=O)OCC)=C(C(F)(F)F)C=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 391
- XLogP3: 3.2
- Topological Polar Surface Area: 50.1
Ethyl 4-bromomethyl-5-cyano-2-(trifluoromethyl)phenylacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015020666-250mg |
Ethyl 4-bromomethyl-5-cyano-2-(trifluoromethyl)phenylacetate |
1805216-57-2 | 97% | 250mg |
494.40 USD | 2021-06-18 | |
| Alichem | A015020666-500mg |
Ethyl 4-bromomethyl-5-cyano-2-(trifluoromethyl)phenylacetate |
1805216-57-2 | 97% | 500mg |
798.70 USD | 2021-06-18 | |
| Alichem | A015020666-1g |
Ethyl 4-bromomethyl-5-cyano-2-(trifluoromethyl)phenylacetate |
1805216-57-2 | 97% | 1g |
1,490.00 USD | 2021-06-18 |
Ethyl 4-bromomethyl-5-cyano-2-(trifluoromethyl)phenylacetate Related Literature
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
Additional information on Ethyl 4-bromomethyl-5-cyano-2-(trifluoromethyl)phenylacetate
Recent Advances in the Application of Ethyl 4-bromomethyl-5-cyano-2-(trifluoromethyl)phenylacetate (CAS: 1805216-57-2) in Chemical Biology and Pharmaceutical Research
Ethyl 4-bromomethyl-5-cyano-2-(trifluoromethyl)phenylacetate (CAS: 1805216-57-2) is a versatile chemical intermediate that has garnered significant attention in recent pharmaceutical and chemical biology research. This compound, characterized by its trifluoromethyl and cyano functional groups, serves as a critical building block in the synthesis of various bioactive molecules. Recent studies have highlighted its potential in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of Ethyl 4-bromomethyl-5-cyano-2-(trifluoromethyl)phenylacetate as a precursor in the synthesis of novel kinase inhibitors. The researchers utilized its reactive bromomethyl group for efficient coupling with heterocyclic amines, yielding compounds with potent inhibitory activity against several cancer-associated kinases. The trifluoromethyl group was found to significantly enhance binding affinity through hydrophobic interactions with target proteins.
In the field of antimicrobial research, a team from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters (2024) the development of new quinolone derivatives using this compound. The electron-withdrawing properties of the cyano and trifluoromethyl groups were crucial for maintaining antibacterial activity against resistant strains. Molecular docking studies revealed that these derivatives interact uniquely with bacterial DNA gyrase, suggesting potential for overcoming current resistance mechanisms.
The compound's stability and reactivity have also made it valuable in PET (positron emission tomography) tracer development. A recent Nature Communications article (2024) described its use in creating fluorine-18 labeled probes for neurodegenerative disease imaging. The presence of the trifluoromethyl group allowed for straightforward isotopic exchange, while the ester functionality provided a handle for subsequent bioconjugation.
From a synthetic chemistry perspective, several innovative methodologies have emerged for the preparation and further functionalization of Ethyl 4-bromomethyl-5-cyano-2-(trifluoromethyl)phenylacetate. A 2024 Advanced Synthesis & Catalysis paper presented a novel palladium-catalyzed cross-coupling approach that significantly improves yield and reduces byproduct formation compared to traditional methods. This advancement is particularly important for scaling up production for pharmaceutical applications.
Looking forward, researchers anticipate expanded applications of this compound in fragment-based drug discovery and PROTAC (proteolysis targeting chimera) development. Its unique combination of functional groups offers multiple vectors for structural modification, making it an attractive scaffold for addressing challenging drug targets. Current investigations are exploring its use in targeted protein degradation strategies and covalent inhibitor design.
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